molecular formula C33H38F2N4O3 B1242166 3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea

3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea

Cat. No.: B1242166
M. Wt: 576.7 g/mol
InChI Key: QNLIUVLFRVYNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SR 144190 involves several steps. The process begins with the addition of potassium cyanide to 3,4-difluorobenzaldehyde in the presence of sodium bisulfite to form cyanohydrin. The hydroxyl group of cyanohydrin is then protected as the tetrahydropyranyl ether, followed by alkylation with bromoethyl benzoate in the presence of lithium diisopropylamide. The cyano group is then catalytically hydrogenated, and the tetrahydropyranyl group is cleaved under acidic conditions to yield amino alcohol. This amino alcohol is acylated with chloroacetyl chloride to produce chloroacetamide, which undergoes intramolecular cyclization to form a racemic morpholinone. The desired enantiomer is obtained by resolution using L-tartaric acid. The morpholinone is then reduced to the corresponding morpholine using borane in tetrahydrofuran .

Chemical Reactions Analysis

SR 144190 undergoes various chemical reactions, including:

    Oxidation and Reduction: The cyano group in the intermediate stages is reduced to an amino group using catalytic hydrogenation.

    Substitution: The hydroxyl group of cyanohydrin is protected and then substituted with bromoethyl benzoate.

    Cyclization: The chloroacetamide undergoes intramolecular cyclization to form morpholinone.

    Acylation: The amino alcohol is acylated with chloroacetyl chloride to form chloroacetamide.

Scientific Research Applications

Mechanism of Action

SR 144190 exerts its effects by selectively inhibiting the binding of neurokinin A to neurokinin 2 receptors. This inhibition prevents the downstream signaling pathways that lead to various physiological responses, such as bronchoconstriction in the respiratory tract. By blocking these pathways, SR 144190 can potentially alleviate symptoms associated with diseases like asthma and anxiety .

Properties

Molecular Formula

C33H38F2N4O3

Molecular Weight

576.7 g/mol

IUPAC Name

3-[1-[2-[4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea

InChI

InChI=1S/C33H38F2N4O3/c1-37(2)31(41)36-32(26-11-7-4-8-12-26)15-18-38(19-16-32)20-17-33(27-13-14-28(34)29(35)23-27)24-39(21-22-42-33)30(40)25-9-5-3-6-10-25/h3-14,23H,15-22,24H2,1-2H3,(H,36,41)

InChI Key

QNLIUVLFRVYNCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)F)F)C5=CC=CC=C5

Synonyms

3-(1-(2-(4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl)ethyl)-4-phenylpiperidin-4-yl)-1-dimethylurea
SR 144190
SR-144190

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.